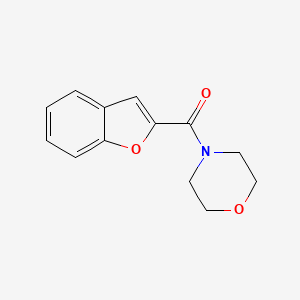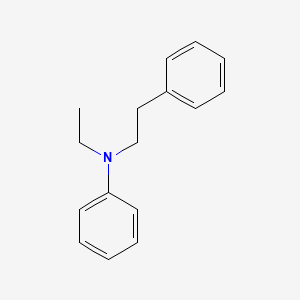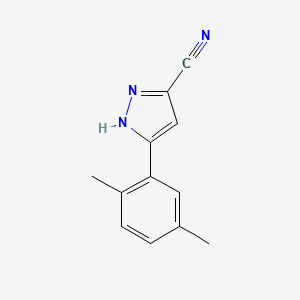![molecular formula C10H14N6O B6613351 [4-(7H-purin-6-yl)morpholin-2-yl]methanamine CAS No. 1174913-71-3](/img/structure/B6613351.png)
[4-(7H-purin-6-yl)morpholin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(7H-purin-6-yl)morpholin-2-yl]methanamine, also known as 4-Morpholine-6-purin-2-amine, is an important organic compound in the field of medicinal chemistry. It is a versatile compound that can be used for various scientific and medical applications, such as drug synthesis, drug delivery, drug development, and drug screening. It has been studied extensively for its potential to improve drug efficacy and reduce side effects.
Scientific Research Applications
[4-(7H-purin-6-yl)morpholin-2-yl]methanamine-6-purin-2-amine is used in a wide range of scientific research applications. It is used as a building block for the synthesis of various drugs and drug delivery systems. It is also used in drug screening and drug development, as it can be used to identify potential drug targets and to study drug-receptor interactions. Furthermore, it is used in the study of enzyme inhibition and enzyme activation, as well as in the study of biochemical and physiological processes.
Mechanism of Action
[4-(7H-purin-6-yl)morpholin-2-yl]methanamine-6-purin-2-amine has a variety of mechanisms of action. It can act as an agonist or antagonist at various cell membrane receptors, depending on the specific compound and the target receptor. It can also act as a ligand for various enzymes, and can bind to various proteins and nucleic acids. Furthermore, it can act as an inhibitor of various enzymes, and can also act as an activator of various enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-6-purin-2-amine depend on the specific compound and the target receptor. In general, it can act as an agonist or antagonist, and can modulate various biochemical and physiological processes. For example, it can regulate the expression of various genes, and can also affect the metabolism of various molecules. Furthermore, it can affect the activity of various enzymes and can also affect the transport of various molecules across cell membranes.
Advantages and Limitations for Lab Experiments
The advantages of using [4-(7H-purin-6-yl)morpholin-2-yl]methanamine-6-purin-2-amine in lab experiments include its cost-effectiveness, its versatility, and its ability to be used in a wide range of scientific research applications. Furthermore, it is relatively easy to synthesize and is stable under a variety of conditions. On the other hand, there are some limitations to using this compound-6-purin-2-amine in lab experiments. For example, it can be difficult to accurately measure its concentration in a sample, and it can be difficult to control its concentration in a sample. Furthermore, it can be difficult to accurately control its concentration in a reaction mixture.
Future Directions
The potential future directions for [4-(7H-purin-6-yl)morpholin-2-yl]methanamine-6-purin-2-amine include the development of more efficient and cost-effective synthesis methods, the development of more efficient and cost-effective drug delivery systems, the development of more efficient and cost-effective drug screening and drug development methods, the exploration of its potential as an enzyme inhibitor or activator, the exploration of its potential as a ligand for various proteins and nucleic acids, and the exploration of its potential as a modulator of various biochemical and physiological processes. Furthermore, there is potential to explore its potential as a therapeutic agent, as well as its potential to improve drug efficacy and reduce side effects.
Synthesis Methods
[4-(7H-purin-6-yl)morpholin-2-yl]methanamine-6-purin-2-amine is synthesized using a two-step process. The first step involves the reaction of morpholine and 6-chloropurine to form the intermediate compound 4-chloro-6-morpholin-2-yl-purin-2-amine. This intermediate compound is then reacted with sodium hydroxide to form the final product 4-morpholine-6-purin-2-amine. This synthesis method is simple and cost-effective, making it a popular choice for researchers and pharmaceutical companies.
properties
IUPAC Name |
[4-(7H-purin-6-yl)morpholin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c11-3-7-4-16(1-2-17-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4,11H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGSDLIBIYNHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=NC3=C2NC=N3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6613294.png)
![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)




![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)


![N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B6613360.png)